Cu²⁺ Thermodynamic Stability Constant Comparison: p-NO2-Bn-Cyclen vs. Cyclen, DOTA, and NOTA
p-NO2-Bn-Cyclen forms Cu²⁺ complexes with a thermodynamic stability constant (log K) of 18.3, which is significantly lower than that of unsubstituted cyclen (log K = 22.1), DOTA (log K = 22.9), and NOTA (log K = 21.6) . This quantitative reduction of approximately 3.8–4.6 log units relative to fully armed chelators confirms that p-NO2-Bn-Cyclen functions as a synthetic intermediate requiring further functionalization to achieve high-affinity metal binding suitable for in vivo radiopharmaceutical applications. The reduced stability arises from the presence of only three unsubstituted secondary amine nitrogens available for metal coordination, as the fourth nitrogen position is occupied by the p-nitrobenzyl substituent rather than a coordinating acetate arm .
| Evidence Dimension | Cu²⁺ complex thermodynamic stability (log K) |
|---|---|
| Target Compound Data | 18.3 |
| Comparator Or Baseline | Cyclen: 22.1; DOTA: 22.9; NOTA: 21.6 |
| Quantified Difference | p-NO2-Bn-Cyclen exhibits 3.8–4.6 log units lower stability than comparator chelators |
| Conditions | Aqueous solution, thermodynamic equilibrium conditions |
Why This Matters
This 3.8–4.6 log unit stability deficit relative to DOTA and cyclen establishes p-NO2-Bn-Cyclen unequivocally as a synthetic precursor rather than a final chelator, guiding procurement decisions toward its intended use in intermediate synthesis rather than direct radiometal complexation.
